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Compound of Interest

Compound Name: 4-Chlorobenzyl acetate

Cat. No.: B1678579 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-
Chlorobenzyl acetate (CAS No. 5406-33-7), a key intermediate in organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics.

Executive Summary
4-Chlorobenzyl acetate is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₂

and a molecular weight of 184.62 g/mol .[1] Spectroscopic analysis is crucial for its

identification and quality control. This guide presents tabulated NMR, IR, and MS data, detailed

experimental protocols for obtaining this data, and a logical workflow for the spectroscopic

analysis of the compound.

Spectroscopic Data
The spectral data for 4-Chlorobenzyl acetate has been compiled and is presented in the

following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 4-
Chlorobenzyl acetate. The ¹H NMR spectrum reveals the electronic environment of the
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protons, while the ¹³C NMR spectrum provides insight into the carbon framework.

Table 1: ¹H NMR Spectral Data for 4-Chlorobenzyl Acetate

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

7.33 Doublet 2H Ar-H 8.8

7.29 Doublet 2H Ar-H 8.7

5.06 Singlet 2H -CH₂- -

2.10 Singlet 3H -CH₃ -

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data for 4-Chlorobenzyl Acetate

Chemical Shift (δ) ppm Assignment

170.91 C=O

134.56 Ar-C

134.27 Ar-C

129.77 Ar-C

128.88 Ar-C

65.58 -CH₂-

21.09 -CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in 4-Chlorobenzyl
acetate. The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data for 4-Chlorobenzyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1740 Strong C=O (Ester) Stretch

~1220 Strong C-O (Ester) Stretch

~1090 Strong C-Cl Stretch

~1600, ~1490 Medium Aromatic C=C Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

4-Chlorobenzyl acetate, aiding in its identification.

Table 4: Mass Spectrometry Data for 4-Chlorobenzyl Acetate

m/z Relative Intensity Assignment

184.4 Moderate [M]⁺ (Molecular Ion)

142.4 High [M - CH₂CO]⁺

125.3 High [M - OCOCH₃]⁺

107.4 Moderate [C₇H₆Cl]⁺

89.4 Low [C₇H₅]⁺

77.3 Low [C₆H₅]⁺

43.4 High [CH₃CO]⁺
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Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of 4-Chlorobenzyl acetate is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

Data Acquisition:

¹H NMR: A standard proton experiment is run with a sufficient number of scans to obtain a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is

typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: As 4-Chlorobenzyl acetate is a liquid at room temperature, the IR

spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small

drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR

accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The

sample is then applied, and the spectrum is collected, typically over the range of 4000-400

cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum. The

crystal is cleaned with a suitable solvent, such as isopropanol, after the measurement.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of 4-Chlorobenzyl acetate is prepared in a volatile

organic solvent like dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is used.

Data Acquisition:

GC: A 1 µL aliquot of the sample solution is injected into the GC. The oven temperature is

programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g.,

250 °C) to ensure good separation. Helium is typically used as the carrier gas.

MS: The mass spectrometer is set to scan a mass range of m/z 40-300. The electron energy

for EI is typically 70 eV. The resulting mass spectrum shows the molecular ion and

characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Chlorobenzyl acetate.
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Caption: Workflow for the spectroscopic analysis of 4-Chlorobenzyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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